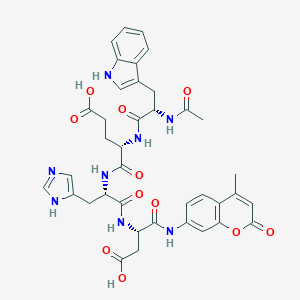

Ac-Trp-Glu-His-Asp-AMC

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBZTYCHSGHGG-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorogenic Substrate Ac-Trp-Glu-His-Asp-AMC: A Technical Guide to its Mechanism of Action and Application in Caspase-1 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin), commonly abbreviated as Ac-WEHD-AMC, is a highly specific and sensitive fluorogenic substrate for the study of inflammatory caspases, particularly caspase-1.[1][2] Its utility lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage, providing a direct measure of caspase activity. This technical guide provides an in-depth overview of the mechanism of action of Ac-WEHD-AMC, its role in the context of the inflammasome signaling pathway, detailed experimental protocols for its use, and relevant quantitative data.

Core Mechanism of Action

The fundamental principle behind Ac-WEHD-AMC lies in the process of fluorescence resonance energy transfer (FRET). The substrate consists of a tetrapeptide sequence, Trp-Glu-His-Asp (WEHD), which is the optimal recognition motif for caspase-1.[3][4][5] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the AMC fluorophore is quenched and non-fluorescent.

Upon the activation of inflammatory caspases such as caspase-1, -4, or -5, the enzyme recognizes and cleaves the peptide backbone at the aspartic acid residue.[6][7] This cleavage event liberates the AMC molecule, which, in its free form, exhibits strong fluorescence when excited by light at the appropriate wavelength.[8] The intensity of the emitted fluorescence is directly proportional to the amount of cleaved substrate, and therefore, to the enzymatic activity of the caspase.

Role in the Inflammasome Signaling Pathway

Caspase-1 is a key effector enzyme in the innate immune system, playing a central role in the inflammatory response. Its activation is tightly regulated by large, multiprotein complexes known as inflammasomes.[9][10] The canonical inflammasome pathway, often triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leads to the activation of caspase-1.[11][12]

Activated caspase-1 has several downstream targets, most notably the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[13][14] Caspase-1 cleaves these inactive precursors into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory signal. Additionally, caspase-1 can cleave Gasdermin D, leading to a form of pro-inflammatory programmed cell death called pyroptosis.[14]

The use of Ac-WEHD-AMC allows researchers to directly measure the activity of caspase-1, providing a critical tool for investigating the activation and regulation of the inflammasome pathway in various physiological and pathological conditions.

Quantitative Data

The following table summarizes key quantitative parameters associated with Ac-WEHD-AMC and its interaction with inflammatory caspases.

| Parameter | Value | Enzyme | Reference |

| Km | 4 µM | Caspase-1 | [7] |

| 15 µM | Caspase-1 | [15] | |

| 31 µM | Caspase-4 | [7] | |

| 15 µM | Caspase-5 | [7] | |

| kcat/Km | 3.3 x 10⁶ M⁻¹s⁻¹ | Caspase-1 | [3][5] |

| Excitation Wavelength (AMC) | 340-360 nm | - | [8][16] |

| Emission Wavelength (AMC) | 440-460 nm | - | [8][16] |

| Excitation Wavelength (AFC) | 380-400 nm | - | [6][17][18] |

| Emission Wavelength (AFC) | 460-505 nm | - | [6][17][18] |

Note: Ac-WEHD can also be conjugated to 7-amino-4-trifluoromethylcoumarin (AFC), which has different excitation and emission maxima.

Experimental Protocols

In Vitro Caspase-1 Activity Assay using Recombinant Enzyme

This protocol is adapted from methodologies described for measuring the activity of recombinant caspases.[8]

Materials:

-

Recombinant active caspase-1

-

Ac-WEHD-AMC substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Ac-WEHD-AMC in DMSO (e.g., 10 mM).

-

Dilute the Ac-WEHD-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Prepare serial dilutions of recombinant caspase-1 in Assay Buffer.

-

In a 96-well black microplate, add the diluted recombinant caspase-1.

-

Initiate the reaction by adding the diluted Ac-WEHD-AMC solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

-

Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation (360 nm) and emission (460 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of increase in fluorescence (ΔF/minute) for each caspase-1 concentration. This rate is proportional to the enzyme activity.

Measurement of Caspase-1 Activity in Cell Lysates

This protocol is a general guideline for measuring endogenous caspase-1 activity in cell extracts.[17]

Materials:

-

Cultured cells (treated and untreated)

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Ac-WEHD-AMC substrate

-

96-well black microplate

-

Fluorometric microplate reader

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

Culture and treat cells as required for the experiment.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells by resuspending the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add Assay Buffer to bring the volume to a consistent level.

-

Initiate the reaction by adding Ac-WEHD-AMC to a final concentration of 50 µM.

-

Measure fluorescence as described in the in vitro assay protocol.

-

Normalize the rate of fluorescence increase to the protein concentration to determine the specific activity of caspase-1.

Visualizations

Caption: Enzymatic cleavage of Ac-WEHD-AMC by Caspase-1.

Caption: Simplified overview of the canonical inflammasome pathway.

Caption: Workflow for measuring Caspase-1 activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. glpbio.com [glpbio.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. CPC Scientific this compound (trifluoroacetate salt) 1MG, Quantity: | Fisher Scientific [fishersci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Inflammasome - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase 1 - Wikipedia [en.wikipedia.org]

- 15. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

Ac-WEHD-AMC: A Comprehensive Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the detection of inflammatory caspase activity. This tetrapeptide substrate, incorporating the preferred recognition sequence for specific inflammatory caspases, releases the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The resulting fluorescence can be quantitatively measured, providing a direct assessment of caspase activity. This technical guide provides an in-depth overview of the substrate specificity of Ac-WEHD-AMC, detailed experimental protocols for its use, and a summary of its kinetic parameters.

Substrate Specificity and Kinetic Properties

Ac-WEHD-AMC is primarily recognized and cleaved by inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. The WEHD sequence represents an optimized cleavage motif for these enzymes, leading to efficient hydrolysis.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Ac-WEHD-AMC with its target caspases. It is important to note that while specific Km values are available, direct kcat values are not consistently reported in the literature. Therefore, relative catalytic efficiencies are provided to facilitate comparison.

| Caspase | Michaelis Constant (K_m_) | Catalytic Rate Constant (k_cat_) | Catalytic Efficiency (k_cat_/K_m_) |

| Caspase-1 | 4 µM[1] | Data Not Available | High |

| Caspase-4 | 31 µM[1] | Data Not Available | Moderate |

| Caspase-5 | 15 µM[1][2] | Data Not Available | High |

Signaling Pathways

Caspase-1, -4, and -5 are key players in the innate immune response, primarily through their involvement in inflammasome signaling pathways, which lead to inflammation and a form of programmed cell death called pyroptosis.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is typically activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This leads to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. LPS directly binds to and activates pro-caspase-4 and pro-caspase-5 (in humans). These activated caspases can then cleave GSDMD to induce pyroptosis. They can also contribute to the activation of the canonical NLRP3 inflammasome.

Experimental Protocols

The following are detailed protocols for performing caspase activity assays using Ac-WEHD-AMC. These protocols are intended as a guide and may require optimization for specific experimental conditions.

General Workflow for Caspase Activity Assay

Reagent Preparation

-

Ac-WEHD-AMC Stock Solution (10 mM):

-

Reconstitute the lyophilized Ac-WEHD-AMC powder in sterile, high-quality DMSO to a final concentration of 10 mM.

-

For example, to prepare a 10 mM stock from 1 mg of Ac-WEHD-AMC (MW: 784.78 g/mol ), dissolve it in 127.4 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light[5]. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C[5].

-

-

Assay Buffer (1X):

-

A common assay buffer consists of 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT[6].

-

Alternatively, a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol can be used.

-

Prepare the buffer fresh on the day of the experiment by adding DTT from a stock solution just before use.

-

-

Cell Lysis Buffer:

-

A suitable lysis buffer is 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA.

-

Alternatively, a buffer containing 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate can be used[6].

-

-

AMC Standard Solution:

-

Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).

-

Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0 to 100 µM). This will be used to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

-

Caspase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

-

Cell/Tissue Lysate Preparation: a. For adherent cells, wash with ice-cold PBS, then scrape the cells in ice-cold Lysis Buffer. b. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer. c. For tissues, homogenize the tissue in ice-cold Lysis Buffer. d. Incubate the lysate on ice for 10-20 minutes. e. Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris[7][8]. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay)[9].

-

Assay Reaction Setup: a. In a black, flat-bottom 96-well plate, add the following to each well:

- 50 µL of cell lysate (containing 20-100 µg of protein, adjust volume with Lysis Buffer if necessary).

- 50 µL of 2X Assay Buffer. b. Include the following controls:

- Blank: 50 µL of Lysis Buffer + 50 µL of 2X Assay Buffer (no substrate).

- Negative Control: Lysate from untreated or control cells.

- Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition or a more specific inhibitor) for 15-30 minutes at 37°C before adding the substrate. c. Prepare the substrate working solution by diluting the 10 mM Ac-WEHD-AMC stock solution in 1X Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM). d. To initiate the reaction, add 5 µL of the 100 µM Ac-WEHD-AMC working solution to each well (final concentration will be approximately 50 µM, which is above the Km for the target caspases)[9].

-

Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[9][10]. c. For a kinetic assay, record the fluorescence every 5-15 minutes for 1-2 hours. d. For an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.

-

Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. For kinetic assays, determine the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence curve. c. Use the AMC standard curve to convert the RFU values or the reaction rate to the concentration or rate of AMC released (e.g., in pmol/min). d. Normalize the caspase activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).

Conclusion

Ac-WEHD-AMC is a valuable tool for the sensitive and specific detection of inflammatory caspase activity. Its optimized tetrapeptide sequence ensures efficient cleavage by caspase-1, -4, and -5, making it a superior substrate for studying the roles of these enzymes in inflammasome signaling and pyroptosis. The provided protocols offer a robust framework for utilizing Ac-WEHD-AMC in various research applications, from basic biochemical characterization to high-throughput screening for modulators of inflammatory caspase activity. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutics.

References

- 1. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC |产品详情|上海拜力生物科技有限公司 [lookbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ulab360.com [ulab360.com]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

The Role of Ac-Trp-Glu-His-Asp-AMC in Apoptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-amino-4-methylcoumarin (Ac-Trp-Glu-His-Asp-AMC), a critical tool in the study of apoptosis and inflammatory signaling. We will delve into its core applications, present quantitative data for experimental design, provide detailed protocols for its use, and visualize the key signaling pathways in which it is involved.

Core Concepts: Understanding this compound

This compound, commonly abbreviated as Ac-WEHD-AMC, is a synthetic tetrapeptide substrate recognized and cleaved by specific members of the caspase family of cysteine proteases. Upon cleavage of the Asp-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The resulting fluorescence can be measured, providing a sensitive and quantitative readout of enzyme activity.

While initially recognized for its high specificity towards caspase-1, Ac-WEHD-AMC is also a substrate for the inflammatory caspases-4 and -5.[1] These caspases are key players in the innate immune response, particularly in the formation of the inflammasome and the induction of a pro-inflammatory form of programmed cell death known as pyroptosis.[2][3][4][5][6]

The optimal tetrapeptide recognition sequence of Ac-WEHD-AMC makes it a significantly more efficient substrate for caspase-1 compared to older substrates like Ac-YVAD-AMC.[1] This enhanced efficiency provides greater sensitivity in detecting caspase-1 activity.

Quantitative Data for Experimental Design

The selection of appropriate substrate concentrations is critical for accurate kinetic analysis. The following table summarizes the key quantitative parameters for the interaction of Ac-WEHD-AMC with its target caspases.

| Caspase | Michaelis Constant (Km) | Notes |

| Caspase-1 | 4 µM | Ac-WEHD-AMC is cleaved approximately 50-fold more efficiently by caspase-1 than Ac-YVAD-AMC.[1] |

| Caspase-4 | 31 µM | |

| Caspase-5 | 15 µM | A study on the inhibition of recombinant human caspase-5 utilized Ac-WEHD-AMC as the substrate at its Km concentration.[7] Another study reported a Km of 15 ± 2 μM for WEHD-AMC with caspase-1.[8] |

Signaling Pathways Involving Ac-WEHD-AMC Targets

The caspases targeted by Ac-WEHD-AMC are central to distinct but interconnected cell death and inflammatory pathways.

The Canonical Inflammasome Pathway

Caspase-1 is the effector enzyme of the canonical inflammasome pathway. This pathway is a critical component of the innate immune system, responding to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The assembly of an inflammasome complex, typically containing a sensor protein (like NLRP3), an adaptor protein (ASC), and pro-caspase-1, leads to the autocatalytic activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates pyroptosis through the cleavage of Gasdermin D (GSDMD).

Caption: Canonical inflammasome pathway leading to caspase-1 activation.

Crosstalk between Pyroptosis and Apoptosis

While pyroptosis and apoptosis are distinct forms of programmed cell death, recent evidence reveals significant crosstalk between their signaling pathways. Under certain conditions, caspase-1 can activate the executioner caspases of apoptosis, caspase-3 and -7. Conversely, active caspase-3 and -7 can cleave and inactivate GSDMD, thereby inhibiting pyroptosis.[9] This bidirectional regulation highlights the intricate cellular mechanisms that determine cell fate.

Caption: Bidirectional regulation between caspase-1 and apoptotic caspases.

Experimental Protocols

The following section provides a detailed methodology for a fluorometric caspase-1 activity assay using Ac-WEHD-AMC.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

-

Ac-WEHD-AMC Stock Solution: Dissolve lyophilized Ac-WEHD-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.[1]

-

Free AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO.

Sample Preparation (Cell Lysates)

-

Induce apoptosis or pyroptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.

-

Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-1 Activity Assay

-

In a 96-well black microplate, add 10-50 µg of protein from each cell lysate and adjust the volume to 50 µL with Lysis Buffer.

-

Prepare a reaction master mix containing 50 µL of 2X Reaction Buffer per well.

-

Add 5 µL of 1 mM Ac-WEHD-AMC substrate to each well, resulting in a final concentration of 50 µM.[10]

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][10]

Controls

-

Negative Control: Lysate from non-induced cells.

-

Blank: Lysis buffer without cell lysate to determine background fluorescence.

-

Inhibitor Control: Pre-incubate the lysate from induced cells with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, to confirm that the measured activity is specific to caspase-1.

Data Analysis

-

Subtract the blank reading from all experimental readings.

-

Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of this curve represents the reaction rate.

-

To quantify the specific activity, create a standard curve using free AMC of known concentrations.

-

Express the caspase-1 activity as the amount of AMC released per minute per microgram of protein.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based caspase activity assay.

Caption: General experimental workflow for a fluorometric caspase assay.

Applications in Drug Development

The high sensitivity and specificity of Ac-WEHD-AMC make it an invaluable tool in drug discovery and development. It is widely used in high-throughput screening (HTS) campaigns to identify novel inhibitors of caspase-1, -4, and -5.[11][12] Such inhibitors have therapeutic potential for a range of inflammatory diseases, including autoimmune disorders and certain cancers. By providing a robust and reproducible assay, Ac-WEHD-AMC facilitates the rapid identification and characterization of lead compounds that can modulate inflammatory caspase activity.

References

- 1. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome pathway | Abcam [abcam.com]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. AID 1369581 - Inhibition of human recombinant caspase-5 using AC-WEHD-AMC as substrate at Km after 20 mins by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ac-Trp-Glu-His-Asp-AMC: A Fluorogenic Substrate for Caspase-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1 (Interleukin-1β Converting Enzyme, ICE) and other related cysteine proteases such as caspase-4 and caspase-5.[1] Its utility lies in the sensitive detection of caspase-1 activity, a key mediator of inflammation and apoptosis.[2] Upon cleavage by caspase-1 at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying inflammasome activation, screening for caspase-1 inhibitors, and investigating cellular pathways involved in inflammation and cell death.

Core Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 189275-74-9 |

| Molecular Formula | C₃₈H₄₀N₈O₁₁ |

| Molecular Weight | 784.77 g/mol [2][3] |

| Excitation Wavelength | 360-380 nm[4] |

| Emission Wavelength | 440-460 nm[4] |

| Enzyme Specificity | Caspase-1, Caspase-4, Caspase-5[1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[5][6] |

| Storage | Store powder at -20°C to -80°C, protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[5][6][7] |

Mechanism of Action

The enzymatic cleavage of this compound is a straightforward yet powerful mechanism for quantifying caspase-1 activity. The tetrapeptide sequence Trp-Glu-His-Asp is specifically recognized by the active site of caspase-1.

Quantitative Data

The efficiency of this compound as a caspase-1 substrate is highlighted by its kinetic parameters. This substrate is reported to be cleaved approximately 50-fold more efficiently than Ac-YVAD-AMC, another commonly used caspase-1 substrate.[7][8]

| Parameter | Value | Enzyme |

| kcat/Km | 3.3 x 10⁶ M⁻¹s⁻¹ | Caspase-1[7][8] |

| Apparent Km | ~20 µM | Caspase-1[9] |

Note: The apparent Km can vary depending on assay conditions. It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common research applications.

Caspase-1 Activity Assay in Cell Lysates

This protocol details the measurement of caspase-1 activity from cultured cells.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM HEPES pH 7.4, 0.1% Prionex®, 2mM DTT)[9]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis:

-

Induce the desired cellular response (e.g., inflammasome activation).

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to the desired concentration in Assay Buffer.

-

In a 96-well black microplate, add the diluted cell lysate to each well.

-

Prepare a blank control containing only Assay Buffer.

-

-

Enzymatic Reaction:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM).

-

Add the substrate solution to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record the fluorescence every 5 minutes for 30-60 minutes at 37°C. For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading.

-

Inhibitor Screening Assay

This protocol can be adapted to screen for potential caspase-1 inhibitors.

Procedure:

-

Follow steps 1-3 of the Caspase-1 Activity Assay protocol.

-

Inhibitor Incubation:

-

Add the test compounds (potential inhibitors) at various concentrations to the wells containing the cell lysate.

-

Include a positive control (no inhibitor) and a negative control (known caspase-1 inhibitor, e.g., Ac-YVAD-CHO).

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Enzymatic Reaction and Measurement:

-

Proceed with steps 4 and 5 of the Caspase-1 Activity Assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value for active inhibitors.

-

Conclusion

This compound is a robust and highly efficient fluorogenic substrate for the detection of caspase-1 activity. Its favorable kinetic properties and clear fluorescent signal make it an indispensable tool for researchers investigating the role of caspase-1 in health and disease. The protocols and data presented in this guide provide a solid foundation for the successful application of this substrate in a variety of research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cephamls.com [cephamls.com]

- 3. This compound | 189275-74-9 | MCA-3186-V [biosynth.com]

- 4. This compound (Caspase 1 (ICE) Substrate) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. CPC Scientific this compound (trifluoroacetate salt) 1MG, Quantity: | Fisher Scientific [fishersci.com]

- 9. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Caspase-1 Assay Using Ac-Trp-Glu-His-Asp-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 converting enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It functions as an inflammatory caspase, primarily involved in the maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), and in inducing a form of programmed cell death known as pyroptosis.[1][3][4] The activation of caspase-1 is a tightly regulated process that occurs within a multi-protein complex called the inflammasome.[5] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides a detailed protocol for the in vitro determination of caspase-1 activity using the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin), abbreviated as Ac-WEHD-AMC. This substrate is a highly specific and sensitive tool for measuring the enzymatic activity of caspase-1.[6][7] Upon cleavage by active caspase-1, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.[8][9]

Caspase-1 Signaling Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[5] Its activation is initiated by the assembly of inflammasomes in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Inflammasomes are typically composed of a sensor protein (e.g., a NOD-like receptor or NLR), an adaptor protein called ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][5] The proximity of pro-caspase-1 molecules within the inflammasome facilitates their autocatalytic cleavage and activation. Active caspase-1 then cleaves its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, to initiate inflammatory responses and pyroptosis.[1][4]

Caption: Caspase-1 activation via the inflammasome complex.

Data Presentation

The Ac-WEHD-AMC substrate exhibits high specificity for caspase-1 and related inflammatory caspases. The following table summarizes the kinetic parameters of Ac-WEHD-AMC with various caspases.

| Caspase | Km (μM) | Relative Efficiency (kcat/Km) | Notes |

| Caspase-1 | 4 | ++++ | High affinity and cleavage efficiency.[10] |

| Caspase-4 | 31 | ++ | Moderate affinity.[10] |

| Caspase-5 | 15 | +++ | Good affinity.[10] |

| Caspase-8 | >100 | + | Low affinity, minimal cross-reactivity at typical substrate concentrations.[11] |

| Caspase-3 | >200 | - | Negligible activity.[11] |

| Caspase-9 | >100 | + | Low affinity.[11] |

Data is compiled from multiple sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.

Experimental Protocol: Ac-WEHD-AMC Caspase-1 Fluorometric Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

-

This compound (Ac-WEHD-AMC): Store at -20°C, protected from light.[6][10]

-

Recombinant Active Caspase-1: As a positive control.

-

Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO): As a negative control to confirm specificity.

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol). Store at 4°C.

-

Assay Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 20% glycerol, 20 mM DTT). Prepare fresh before use by adding DTT.

-

96-well black, flat-bottom microplate.

-

Microplate reader: Capable of fluorescence measurement at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8][12]

Experimental Workflow

Caption: General workflow for the Ac-WEHD-AMC caspase-1 assay.

Detailed Procedure

1. Sample Preparation (Cell Lysates)

a. Induce apoptosis or inflammation in your cell culture model as required. Include an untreated control group. b. Harvest cells (e.g., 1-5 x 10^6 cells per sample) by centrifugation. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample. h. Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

2. Assay Preparation

a. Prepare 1X Assay Buffer: Dilute the 2X Assay Buffer to 1X with sterile, nuclease-free water. Ensure DTT is added to the final concentration required (typically 10 mM). b. Prepare Ac-WEHD-AMC Substrate Stock Solution: Dissolve the lyophilized Ac-WEHD-AMC in DMSO to create a stock solution (e.g., 10 mM). Store this stock at -20°C in aliquots. c. Prepare Working Substrate Solution: Dilute the Ac-WEHD-AMC stock solution in 1X Assay Buffer to the desired final concentration. A typical final assay concentration is 50 µM.[9][12]

3. Assay Protocol

a. To each well of a 96-well black microplate, add the following:

- Sample Wells: 50 µL of cell lysate (containing 50-200 µg of total protein) diluted in 1X Assay Buffer.

- Positive Control: A known amount of active recombinant caspase-1 in 50 µL of 1X Assay Buffer.

- Negative Control (Inhibitor): 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor for 10-15 minutes.

- Blank: 50 µL of 1X Assay Buffer without any sample or enzyme.

b. Add 50 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

c. Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the samples.

d. Measure the fluorescence intensity in a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[8][9]

4. Data Analysis

a. Subtract the fluorescence reading of the blank from all sample and control readings. b. The caspase-1 activity can be expressed as Relative Fluorescence Units (RFU) or can be quantified using a standard curve generated with free AMC. c. The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

Conclusion

The this compound assay provides a robust and sensitive method for the specific measurement of caspase-1 activity. Its high specificity for caspase-1 over other caspases makes it an invaluable tool for researchers in immunology, oncology, and drug discovery who are investigating the role of the inflammasome and caspase-1 in health and disease. Adherence to this detailed protocol will enable the generation of reliable and reproducible data for the characterization of caspase-1 activity in a variety of experimental settings.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]

- 3. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC |产品详情|上海拜力生物科技有限公司 [lookbio.com]

- 8. This compound (Caspase 1 (ICE) Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-Trp-Glu-His-Asp-AMC in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1.[1][2] It also serves as a substrate for other inflammatory caspases, namely caspase-4 and caspase-5.[3] The tetrapeptide sequence WEHD is an optimized recognition motif for caspase-1, leading to significantly more efficient cleavage compared to the historically used Ac-YVAD-AMC substrate.[4] Upon cleavage by the respective caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, which can be quantified to determine enzyme activity. This property makes Ac-WEHD-AMC an ideal tool for the high-throughput screening (HTS) of caspase-1, -4, and -5 inhibitors, which are of significant interest in the development of therapeutics for inflammatory diseases.

Product Information

Chemical Properties:

| Property | Value |

| Full Name | Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin |

| Abbreviation | Ac-WEHD-AMC |

| Molecular Formula | C₃₈H₄₀N₈O₁₁ |

| Molecular Weight | 784.8 g/mol |

| Excitation Wavelength | 360-380 nm[5] |

| Emission Wavelength | 440-460 nm[5] |

| Solubility | Soluble in DMSO (e.g., up to 100 mM)[3] |

| Storage | Store lyophilized solid at -20°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] |

Biological Relevance: The Inflammasome Signaling Pathway

Caspase-1 is a key effector enzyme in the inflammatory response. Its activation is tightly regulated by large cytosolic multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Activation of the NLRP3 inflammasome leads to the autocatalytic activation of pro-caspase-1 into its active form. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis. Due to its central role in inflammation, caspase-1 is a prime target for the development of anti-inflammatory drugs.

Caption: NLRP3 Inflammasome Activation Pathway.

Quantitative Data

The following tables summarize key quantitative data for the use of Ac-WEHD-AMC in enzymatic assays.

Table 1: Kinetic Parameters for Caspase Cleavage of Ac-WEHD-AMC

| Enzyme | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| Caspase-1 | 4 | 3.3 x 10⁶ | [3] |

| Caspase-4 | 31 | Not Reported | [3] |

| Caspase-5 | 15 | Not Reported | [3] |

Table 2: IC₅₀ Values of Known Caspase-1 Inhibitors Determined Using Ac-WEHD-AMC or a similar substrate

| Inhibitor | IC₅₀ (nM) | Assay Conditions | Reference(s) |

| Belnacasan (VX-765) | ~700 (for IL-1β release) | LPS-stimulated human PBMCs | [6] |

| VRT-043198 (active form of VX-765) | 0.8 (Ki) | Recombinant caspase-1 | [1] |

| Ac-YVAD-CMK | Not specifically reported with Ac-WEHD-AMC, but is a known potent irreversible inhibitor of caspase-1. | N/A | [7][8] |

| ML132 | 0.023 | Recombinant caspase-1 with Ac-WEHD-AFC | [4] |

Experimental Protocols

Enzymatic Reaction of Ac-WEHD-AMC

The fundamental principle of assays using Ac-WEHD-AMC is the enzymatic cleavage of the substrate by a caspase, leading to the release of the fluorescent AMC molecule.

Caption: Enzymatic cleavage of Ac-WEHD-AMC.

High-Throughput Screening (HTS) Protocol for Caspase-1 Inhibitors

This protocol provides a framework for a 384-well plate-based HTS campaign to identify inhibitors of recombinant human caspase-1.

Materials:

-

Enzyme: Active Recombinant Human Caspase-1

-

Substrate: this compound (Ac-WEHD-AMC)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT. Prepare fresh DTT before use.

-

Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-CMK or VX-765).

-

Negative Control: DMSO (or the solvent used for the compound library).

-

Compound Library: Test compounds dissolved in DMSO.

-

Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

-

Plate Reader: A microplate reader capable of fluorescence detection with excitation at ~380 nm and emission at ~460 nm.

Workflow Diagram:

Caption: HTS workflow for caspase-1 inhibitors.

Experimental Procedure:

-

Compound Plating:

-

Dispense a small volume (e.g., 0.5 µL) of each test compound from the library into the wells of a 384-well plate.

-

In designated control wells, dispense the same volume of positive control inhibitor and negative control (DMSO).

-

-

Enzyme Addition:

-

Prepare a solution of recombinant human caspase-1 in assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay. A starting point could be 1 unit per assay.

-

Add the caspase-1 solution (e.g., 20 µL) to all wells containing compounds and controls.

-

-

Pre-incubation:

-

Mix the plate gently and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the test compounds to interact with the enzyme.

-

-

Initiation of Reaction:

-

Prepare a solution of Ac-WEHD-AMC in assay buffer. The final concentration should be at or near the Kₘ value (4 µM for caspase-1) to ensure sensitivity to competitive inhibitors.

-

Add the Ac-WEHD-AMC solution (e.g., 20 µL) to all wells to initiate the enzymatic reaction. The final assay volume would be 40.5 µL in this example.

-

-

Kinetic Measurement:

-

Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well. This is typically expressed as Relative Fluorescence Units (RFU) per minute.

-

Calculate the percent inhibition for each test compound: % Inhibition = [1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control)] * 100

-

Assess Assay Quality using the Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z'-factor = 1 - [ (3 * SD of positive control) + (3 * SD of negative control) ] / | Mean of negative control - Mean of positive control |

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

A Z'-factor between 0 and 0.5 is acceptable.

-

A Z'-factor less than 0 is not suitable for HTS.

-

-

Hit Identification:

-

Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control). Compounds that meet this criterion are considered "hits" and are selected for further validation.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Autofluorescence of test compounds. - Contamination of reagents or microplates. | - Perform a counterscreen without the enzyme to identify fluorescent compounds. - Use high-quality, fresh reagents and clean microplates. |

| Low signal-to-noise ratio | - Insufficient enzyme activity. - Sub-optimal assay conditions (pH, temperature). - Substrate concentration too low. | - Increase enzyme concentration (ensure linearity). - Optimize assay buffer and incubation temperature. - Increase substrate concentration (while considering the impact on inhibitor potency). |

| High well-to-well variability | - Inaccurate liquid handling. - Incomplete mixing of reagents. - Edge effects in the microplate. | - Use calibrated and well-maintained automated liquid handlers. - Ensure thorough mixing after each reagent addition. - Avoid using the outer wells of the plate or use a water-filled moat to minimize evaporation. |

| False positives | - Compound aggregation. - Non-specific inhibition. - Interference with fluorescence detection (quenching). | - Include detergents like Triton X-100 or Tween-20 in the assay buffer. - Perform counter-screens and orthogonal assays. - Test for quenching effects of hit compounds. |

Conclusion

This compound is a superior fluorogenic substrate for monitoring the activity of caspase-1, -4, and -5. Its high specificity and cleavage efficiency make it an invaluable tool for high-throughput screening campaigns aimed at discovering novel inhibitors of these key inflammatory enzymes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this substrate in their drug discovery efforts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivogen.com [invivogen.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocol: Fluorometric Detection of Caspase-1 Activity in Tissue Lysates using Ac-Trp-Glu-His-Asp-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune response.[1] It is a cysteine protease responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals.[2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention.

This document provides a detailed protocol for the sensitive detection of caspase-1 activity in tissue lysates using the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC). This substrate is a highly specific and efficient substrate for caspase-1.[3] The assay is based on the enzymatic cleavage of the AMC (7-amino-4-methylcoumarin) group from the tetrapeptide substrate by active caspase-1. The liberated AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.

Principle of the Assay

The Ac-WEHD-AMC substrate consists of a tetrapeptide sequence recognized by caspase-1, linked to the fluorescent reporter molecule AMC. In its uncleaved state, the substrate is non-fluorescent. Active caspase-1 in the tissue lysate cleaves the bond between the aspartic acid residue and the AMC molecule, releasing free AMC. The free AMC can be excited by light at approximately 340-360 nm and emits light at approximately 440-460 nm.[4] The rate of AMC release, measured as the increase in fluorescence intensity over time, is a direct measure of the caspase-1 enzymatic activity.

Signaling Pathway

Caption: Inflammasome-mediated activation of Caspase-1 and its downstream effects.

Experimental Workflow

Caption: Experimental workflow for the caspase-1 activity assay in tissue lysates.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| Tissue Lysate Protein Concentration | 50 - 200 µ g/well | Optimal concentration should be determined empirically for each tissue type. |

| Ac-WEHD-AMC Substrate Concentration | 20 - 50 µM | Higher concentrations may be needed for highly active lysates. |

| Incubation Temperature | 37°C | |

| Incubation Time | 30 - 120 minutes | For kinetic assays, readings can be taken every 5-10 minutes. |

| Excitation Wavelength | 340 - 360 nm | |

| Emission Wavelength | 440 - 460 nm |

Table 2: Example AMC Standard Curve Preparation

| Standard | Volume of 10 µM AMC Stock (µL) | Volume of Assay Buffer (µL) | Final AMC Concentration (µM) |

| 1 | 100 | 0 | 10 |

| 2 | 50 | 50 | 5 |

| 3 | 25 | 75 | 2.5 |

| 4 | 10 | 90 | 1 |

| 5 | 5 | 95 | 0.5 |

| 6 | 2.5 | 97.5 | 0.25 |

| 7 | 0 | 100 | 0 (Blank) |

Experimental Protocols

Materials and Reagents

-

Tissues: Fresh or frozen tissue samples of interest.

-

This compound (Ac-WEHD-AMC): Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.

-

7-Amino-4-methylcoumarin (AMC): For standard curve preparation. Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Freshly add protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL aprotinin, 10 µg/mL leupeptin).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.

-

BCA Protein Assay Kit or similar.

-

96-well black, flat-bottom microplate.

-

Fluorometric microplate reader.

-

Homogenizer (e.g., Dounce or mechanical).

-

Refrigerated microcentrifuge.

Tissue Lysate Preparation

-

Weigh approximately 50-100 mg of fresh or frozen tissue.

-

On ice, mince the tissue into small pieces.

-

Add 5-10 volumes of ice-cold Lysis Buffer (e.g., 500 µL for 100 mg of tissue).

-

Homogenize the tissue thoroughly using a pre-chilled homogenizer.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (this is the tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

-

Determine the protein concentration of the lysate using a BCA assay or a similar method.

-

The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

AMC Standard Curve

-

Prepare a 10 µM working solution of AMC by diluting the 10 mM stock solution in Assay Buffer.

-

In a 96-well black plate, prepare a serial dilution of the 10 µM AMC working solution to generate a standard curve (e.g., as shown in Table 2). The final volume in each well should be 100 µL.

-

Include a blank well containing only Assay Buffer.

-

Read the fluorescence of the standards at Ex/Em of ~355/460 nm.

-

Plot the fluorescence intensity against the known AMC concentration to generate a standard curve.

Caspase-1 Activity Assay

-

Thaw the tissue lysates and Ac-WEHD-AMC stock solution on ice.

-

Prepare the desired volume of each lysate to a final protein concentration of 50-200 µg in a total volume of 50 µL with ice-cold Assay Buffer in each well of a 96-well black plate.

-

Prepare a blank control well containing 50 µL of Assay Buffer without any lysate.

-

Prepare a 2X working solution of the Ac-WEHD-AMC substrate by diluting the stock solution in Assay Buffer to a final concentration of 40-100 µM (this will result in a final in-assay concentration of 20-50 µM).

-

Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately start measuring the fluorescence intensity at Ex/Em of ~355/460 nm.

-

Kinetic Assay (Recommended): Read the plate every 5-10 minutes for 30-120 minutes at 37°C. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. After incubation, read the fluorescence.

-

-

To confirm the specificity of the assay, a parallel reaction can be set up in the presence of a caspase-1 inhibitor (e.g., Ac-YVAD-CMK).

Data Analysis

-

Subtract the fluorescence reading of the blank from all sample readings.

-

Using the AMC standard curve, convert the fluorescence readings (RFU) to the amount of AMC produced (in pmol or nmol).

-

Calculate the caspase-1 activity. For a kinetic assay, the activity is typically expressed as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/mg protein). For an endpoint assay, the activity is expressed as the total amount of AMC produced per unit of time per amount of protein (e.g., nmol AMC/hour/mg protein).

Formula for Activity (Kinetic):

Activity = (Slope of linear regression of fluorescence vs. time) / (Slope of AMC standard curve) / (Protein amount in mg)

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no signal | - Inactive enzyme in the lysate. | - Ensure proper sample handling and storage to prevent enzyme degradation. - Use fresh lysates. - Include a positive control if available. |

| - Insufficient protein or substrate concentration. | - Increase the amount of lysate or the concentration of Ac-WEHD-AMC. | |

| - Incorrect filter settings on the plate reader. | - Verify the excitation and emission wavelengths. | |

| High background fluorescence | - Contamination of reagents with fluorescent compounds. | - Use fresh, high-quality reagents. - Run a blank with all components except the lysate. |

| - Autohydrolysis of the substrate. | - Prepare substrate solutions fresh. | |

| Non-linear reaction kinetics | - Substrate depletion. | - Use a lower protein concentration or a shorter incubation time. |

| - Enzyme instability. | - Perform the assay as quickly as possible after lysate preparation. |

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Ac-WEHD-AMC: Application Notes and Protocols for Caspase-1 Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AMC is a highly sensitive and specific fluorogenic substrate for caspase-1, a key enzyme in the inflammatory response. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for drug development. This document provides detailed application notes and experimental protocols for the use of Ac-WEHD-AMC in the assessment of caspase-1 activity.

The substrate consists of the tetrapeptide sequence Ac-Trp-Glu-His-Asp conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent AMC moiety is released. The resulting fluorescence can be measured to quantify caspase-1 activity. Ac-WEHD-AMC is also a substrate for caspase-4 and caspase-5.

Physicochemical Properties and Spectral Data

The utility of Ac-WEHD-AMC as a fluorogenic substrate is dictated by the spectral properties of the released AMC fluorophore.

| Parameter | Value | Reference |

| Formula | C38H40N8O11 | [1] |

| Molecular Weight | 784.8 g/mol | [1] |

| Excitation Wavelength (Max) | 340 - 380 nm | [2][3][4] |

| Emission Wavelength (Max) | 440 - 460 nm | [2][3][4] |

| Extinction Coefficient (AMC) | 1.78 x 10^4 L mol-1 cm-1 (in Ethanol) | |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥98% (HPLC) | [1] |

Caspase-1 Signaling Pathway and Ac-WEHD-AMC Mechanism of Action

Caspase-1 is activated through the formation of a multiprotein complex called the inflammasome.[5] This activation is a critical step in the innate immune response. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the subsequent cleavage of Ac-WEHD-AMC by activated caspase-1.

Caption: Caspase-1 activation via the inflammasome and subsequent cleavage of Ac-WEHD-AMC.

Experimental Protocols

The following protocols provide a general framework for assessing caspase-1 activity in cell lysates and purified enzyme preparations using Ac-WEHD-AMC. Optimization may be required for specific experimental systems.

Caspase-1 Activity Assay in Cell Lysates

This protocol details the measurement of caspase-1 activity from cells that have been stimulated to induce an inflammatory response.

Caption: Experimental workflow for measuring caspase-1 activity in cell lysates.

Materials:

-

Cells of interest (e.g., THP-1 macrophages)

-

Cell culture medium and reagents

-

Inducing agents (e.g., LPS, ATP)

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

-

Ac-WEHD-AMC substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired stimuli to induce caspase-1 activation. Include both positive and negative control groups.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Lysate Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

-

Assay Reaction: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add the assay buffer containing Ac-WEHD-AMC to a final concentration of 50 µM. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2]

-

Data Analysis: Calculate the rate of AMC release by plotting fluorescence units against time. The slope of the linear portion of the curve represents the caspase-1 activity.

In Vitro Caspase-1 Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of purified caspase-1.

Materials:

-

Recombinant active caspase-1

-

Ac-WEHD-AMC substrate

-

Assay Buffer

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a working solution of recombinant caspase-1 in assay buffer. Prepare serial dilutions of the test compounds in assay buffer.

-

Pre-incubation: In a 96-well plate, add the recombinant caspase-1 and the test compound dilutions. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add Ac-WEHD-AMC to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically as described in the previous protocol.

-

Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Applications in Drug Development

The Ac-WEHD-AMC substrate is a valuable tool for the discovery and development of novel anti-inflammatory therapeutics targeting the caspase-1 pathway.

-

High-Throughput Screening (HTS): The simple, "mix-and-read" format of the assay makes it amenable to HTS of large compound libraries to identify potential caspase-1 inhibitors.

-

Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for the detailed characterization of the potency and efficacy of lead compounds and their analogs.

-

Mechanism of Action Studies: Ac-WEHD-AMC can be used to confirm whether a compound's anti-inflammatory activity in cellular models is mediated through the direct inhibition of caspase-1.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |

| Contaminated reagents | Use fresh, high-purity reagents and water. | |

| Low signal | Low enzyme activity | Increase the amount of cell lysate or recombinant enzyme. Ensure proper cell stimulation. |

| Inactive substrate | Use a fresh aliquot of Ac-WEHD-AMC. | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |

Conclusion

Ac-WEHD-AMC is a robust and reliable fluorogenic substrate for the sensitive detection of caspase-1 activity. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this tool in their studies of inflammation and for the discovery of novel therapeutic agents.

References

Ac-Trp-Glu-His-Asp-AMC: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-Tryptophanyl-Glutamyl-Histidyl-Aspartyl-7-amino-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5. Its utility in drug discovery lies in its application for the screening and characterization of inhibitors targeting these key enzymes involved in inflammatory signaling pathways. Cleavage of the AMC (7-amino-4-methylcoumarin) group by an active caspase results in a quantifiable fluorescent signal, providing a direct measure of enzyme activity.

Principle of Detection

The assay principle is based on fluorescence resonance energy transfer (FRET). In the intact substrate, the AMC fluorophore's emission is quenched. Upon enzymatic cleavage of the peptide backbone after the aspartate residue, the AMC group is liberated, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength. This fluorescence is directly proportional to the caspase activity.

Applications in Drug Discovery

-

High-Throughput Screening (HTS) for Caspase Inhibitors: Ac-WEHD-AMC is an ideal substrate for HTS campaigns to identify novel inhibitors of caspase-1, -4, and -5. The simple "mix-and-read" format of the assay is amenable to automation and miniaturization in 96- or 384-well plate formats.

-

Mechanism of Action Studies: For hit compounds identified in primary screens, this substrate can be used in secondary assays to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing kinetic studies at varying substrate concentrations.

-

Structure-Activity Relationship (SAR) Analysis: Medicinal chemists can utilize this assay to evaluate the potency and selectivity of newly synthesized analogs of a lead compound, guiding the optimization process.

-

Cell-Based Assays: In conjunction with cell lysates from appropriately stimulated cells (e.g., macrophages treated with inflammasome activators), Ac-WEHD-AMC can be used to measure endogenous caspase activity and the efficacy of inhibitors in a more physiologically relevant context.

Quantitative Data

The following table summarizes the known kinetic parameters for Ac-WEHD-AMC with various caspases. This data is crucial for designing experiments and interpreting results.

| Caspase | Michaelis Constant (KM) | Catalytic Efficiency (kcat/KM) | Notes |

| Caspase-1 | 15 ± 2 µM[1] | - | Ac-WEHD-AMC is considered an optimal substrate for caspase-1.[2] |

| Caspase-4 | - | - | Ac-WEHD-AMC is a known substrate.[3] |

| Caspase-5 | - | - | Ac-WEHD-AMC is a preferred substrate for caspase-5.[4] |

Signaling Pathways and Experimental Workflows

Caspase-1 Activation via the NLRP3 Inflammasome

Caspase-1 is a key effector molecule in the innate immune response. Its activation is tightly regulated by multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Experimental Workflow for Caspase-1 Inhibitor Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of caspase-1 using Ac-WEHD-AMC.

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Activity Assay

This protocol is designed for the kinetic measurement of purified or recombinant caspase-1 activity.

Materials:

-

Recombinant human caspase-1

-

Ac-WEHD-AMC substrate

-

Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of Ac-WEHD-AMC in DMSO.

-

Dilute the caspase-1 enzyme to the desired concentration in Assay Buffer. The final concentration will need to be optimized, but a starting point of 10-100 ng/well is recommended.

-

Prepare a 2X working solution of the substrate by diluting the 10 mM stock to 100 µM in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted caspase-1 enzyme to the sample wells. For a negative control, add 25 µL of Assay Buffer.

-

If testing inhibitors, add the inhibitor at various concentrations and pre-incubate with the enzyme for 15-30 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 25 µL of the 2X Ac-WEHD-AMC substrate solution to all wells to initiate the reaction. The final substrate concentration will be 25 µM.

-

-

Measurement:

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).

-

If determining inhibitor potency, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol 2: High-Throughput Screening of Caspase-1 Inhibitors

This protocol is adapted for a 384-well format for HTS.

Materials:

-

Recombinant human caspase-1

-

Ac-WEHD-AMC substrate

-

Assay Buffer (as in Protocol 1)

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., Ac-YVAD-CHO)

-

384-well black, low-volume microplates

-

Automated liquid handling system

-

Fluorescence plate reader

Procedure:

-

Plate Preparation:

-

Using an automated liquid handler, dispense 100 nL of compound solutions from the library into the wells of the 384-well plate.

-

Dispense 100 nL of DMSO to the negative control wells and 100 nL of a known caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO final concentration) to the positive control wells.

-

-

Enzyme Addition:

-

Add 10 µL of diluted caspase-1 in Assay Buffer to all wells.

-

-

Pre-incubation:

-

Centrifuge the plates briefly to mix.

-

Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Measurement:

-

Add 10 µL of Ac-WEHD-AMC in Assay Buffer to all wells to initiate the reaction.

-

Immediately transfer the plates to a fluorescence plate reader and measure the kinetic increase in fluorescence over 15-30 minutes.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score cutoff).

-

Protocol 3: Measurement of Caspase-1 Activity in Cell Lysates

This protocol describes the measurement of endogenous caspase-1 activity from cultured cells.

Materials:

-

Cell culture (e.g., THP-1 monocytes or bone marrow-derived macrophages)

-

Inflammasome activators (e.g., LPS and Nigericin or ATP)

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA

-

Ac-WEHD-AMC substrate

-

BCA Protein Assay Kit

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL for 4 hours).

-

Stimulate with a second signal to activate the inflammasome (e.g., 5 µM Nigericin or 5 mM ATP for 30-60 minutes).

-

Include an unstimulated control group.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-